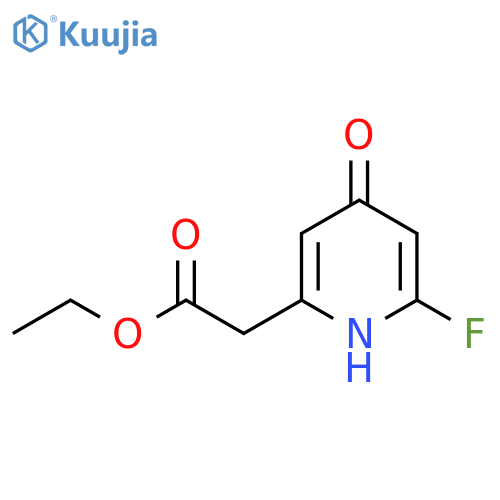Cas no 1806332-72-8 (Ethyl 2-fluoro-4-hydroxypyridine-6-acetate)

1806332-72-8 structure
商品名:Ethyl 2-fluoro-4-hydroxypyridine-6-acetate
CAS番号:1806332-72-8
MF:C9H10FNO3
メガワット:199.179006099701
CID:4905542
Ethyl 2-fluoro-4-hydroxypyridine-6-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-fluoro-4-hydroxypyridine-6-acetate
-
- インチ: 1S/C9H10FNO3/c1-2-14-9(13)4-6-3-7(12)5-8(10)11-6/h3,5H,2,4H2,1H3,(H,11,12)
- InChIKey: UFLODCZJHARPEL-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C=C(CC(=O)OCC)N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 320
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): 0.6
Ethyl 2-fluoro-4-hydroxypyridine-6-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006230-1g |
Ethyl 2-fluoro-4-hydroxypyridine-6-acetate |
1806332-72-8 | 95% | 1g |
$2,981.85 | 2022-03-31 | |
| Alichem | A029006230-250mg |
Ethyl 2-fluoro-4-hydroxypyridine-6-acetate |
1806332-72-8 | 95% | 250mg |
$999.60 | 2022-03-31 | |
| Alichem | A029006230-500mg |
Ethyl 2-fluoro-4-hydroxypyridine-6-acetate |
1806332-72-8 | 95% | 500mg |
$1,634.45 | 2022-03-31 |
Ethyl 2-fluoro-4-hydroxypyridine-6-acetate 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
1806332-72-8 (Ethyl 2-fluoro-4-hydroxypyridine-6-acetate) 関連製品
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
